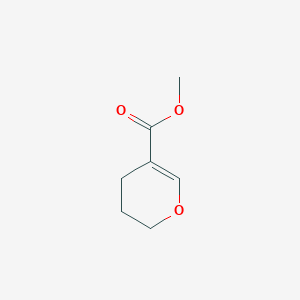

3,4-dihidro-2H-pirano-5-carboxilato de metilo

Descripción general

Descripción

Methyl 3,4-dihydro-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C7H10O3 . It is also known as methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate . This compound is used as an intermediate in the synthesis of the main compound 6-chlorohexanone .

Synthesis Analysis

The synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate involves several steps . The process begins with the alkylation of 1-Bromo-3-chloropropane with Methylacetoacetate to prepare a haloketone . This haloketone is then O-alkylated with sodium methoxide to obtain the desired molecule in its crude form . The content is then purified by fractional distillation to obtain the purified molecule .Molecular Structure Analysis

The molecular structure of methyl 3,4-dihydro-2H-pyran-5-carboxylate consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 141.145 Da and the monoisotopic mass is 141.055725 Da .Chemical Reactions Analysis

While specific chemical reactions involving methyl 3,4-dihydro-2H-pyran-5-carboxylate are not extensively documented, the compound is known to be used as an intermediate in the synthesis of 6-chlorohexanone .Physical And Chemical Properties Analysis

Methyl 3,4-dihydro-2H-pyran-5-carboxylate has a boiling point of 243.7±29.0 °C at 760 mmHg . The compound has a flash point of 100.0±17.8 °C . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación

Reactivo de protección de hidroxilo

“3,4-dihidro-2H-pirano-5-carboxilato de metilo” se usa ampliamente como reactivo de protección de hidroxilo en la síntesis orgánica . Se utiliza para proteger varios grupos funcionales reactivos .

Intermedio en la química sintética

Este compuesto actúa como un intermedio en la química sintética . Desempeña un papel crucial en la síntesis de moléculas complejas a partir de otras más simples.

Síntesis de productos tetrahidropiranilados

“this compound” se puede utilizar para sintetizar productos tetrahidropiranilados a partir de alcoholes en presencia de un catalizador de resina de ácido fenolsulfónico-formaldehído .

Síntesis de derivados de tetrahidropirano

Este compuesto se puede utilizar para sintetizar derivados de tetrahidropirano haciendo reaccionar pirazoles en presencia de ácido trifluoroacético .

Actividad vasorrelajante

Las actividades biológicas de 3,4-DHPo, como la vasorrelajante, han demostrado el potencial de este heterociclo en la química medicinal .

Actividad anti-VIH

“this compound” ha mostrado potencial como agente anti-VIH .

Actividad antitumoral

Este compuesto ha demostrado actividad antitumoral, lo que lo convierte en un candidato potencial para el tratamiento del cáncer .

Actividades antibacterianas y antifúngicas

“this compound” ha mostrado actividades antibacterianas y antifúngicas, lo que indica su posible uso en el tratamiento de diversas infecciones .

Mecanismo De Acción

Target of Action

Methyl 3,4-dihydro-2H-pyran-5-carboxylate is a unique chemical compound with a molecular formula of C7H9O3 . It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action.

Mode of Action

Generally, the mode of action of a compound refers to how it interacts with its target, leading to a series of biochemical events at the cellular level .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can influence these pathways by interacting with one or more components of the pathway .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compoundThese properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects can be diverse, ranging from the activation or inhibition of enzymes to the modulation of signal transduction pathways .

Action Environment

The action environment of a compound refers to how various environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound .

Propiedades

IUPAC Name |

methyl 3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZSEFKEENKBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434044 | |

| Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86971-83-7 | |

| Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

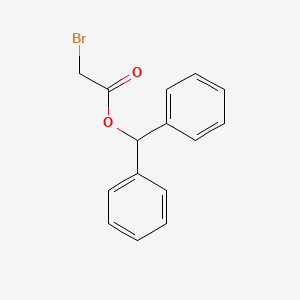

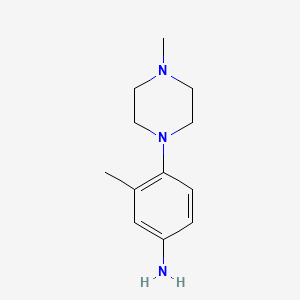

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)